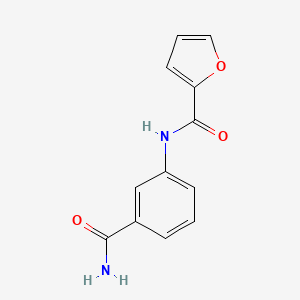

N-(3-carbamoylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHKQTJHIWPUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides and thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-carbamoylphenyl)furan-2-carboxamide involves its interaction with molecular targets such as bacterial enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of essential cellular processes in bacteria. This inhibition is facilitated by the binding of the compound to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Furan-2-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on the substituents attached to the phenyl ring. Key analogs and their characteristics are summarized below:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) increase melting points due to enhanced intermolecular dipole interactions. For example, 5-nitro-substituted derivatives exhibit melting points >250°C .

- Steric Effects : Bulky substituents (e.g., 3-CF₃ in ) may reduce solubility but improve thermal stability.

- Biological Activity: N-(4-Bromophenyl)furan-2-carboxamide derivatives show efficacy against multidrug-resistant bacteria like A. baumannii and MRSA .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Carboxamide derivatives exhibit characteristic C=O stretches near 1650–1680 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ . Nitro groups (e.g., in ) show strong absorptions at 1520–1350 cm⁻¹ .

- NMR Data : The furan ring protons resonate at δ 6.5–7.5 ppm, while aromatic protons in the phenyl ring appear at δ 7.0–8.0 ppm. Carbamoyl protons are typically observed as broad singlets near δ 6.5–7.0 ppm .

Q & A

Q. What experimental designs elucidate the compound’s mechanism in modulating immune pathways?

- Methodological Answer : Conduct RNA-seq on treated immune cells (e.g., macrophages) to identify differentially expressed genes (e.g., IFN-γ, STING). Validate via Western blot (phosphorylation status of IRF3/STAT1) and knockout models (e.g., STING⁻/⁻ mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.